6-Iodopyridin-3-ol
Overview
Description
Pregnenolone-16alpha-carbonitrile is a synthetic, steroidal compound known for its role as an antiglucocorticoid and pregnane X receptor agonist . It is structurally characterized by the presence of a carbonitrile group at the 16alpha position of the pregnenolone backbone . This compound has been extensively studied for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnenolone-16alpha-carbonitrile is synthesized through a multi-step process starting from pregnenoloneThis can be achieved through various chemical reactions, including the use of cyanide sources under specific conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of pregnenolone-16alpha-carbonitrile involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pregnenolone-16alpha-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the carbonitrile group or other functional groups present in the molecule.
Substitution: The carbonitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pregnenolone-16alpha-carbonitrile.
Scientific Research Applications
Pregnenolone-16alpha-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
Pregnenolone-16alpha-carbonitrile exerts its effects primarily through the activation of the pregnane X receptor. This activation leads to the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The molecular targets and pathways involved include the regulation of gene expression related to drug metabolism and detoxification .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: A precursor to various steroid hormones, structurally similar but lacks the carbonitrile group.
Mifepristone: An antiglucocorticoid with different structural features and biological activities.
Ketoconazole: An antifungal agent that also inhibits cytochrome P450 enzymes but has a different mechanism of action.
Uniqueness
Pregnenolone-16alpha-carbonitrile is unique due to its specific structural modification (the carbonitrile group at the 16alpha position) and its potent activity as a pregnane X receptor agonist. This makes it a valuable tool in studying the regulation of drug metabolism and the development of new therapeutic agents .
Properties
IUPAC Name |
6-iodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNPCRNIHOCXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453888 | |
Record name | 6-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129034-38-4 | |
Record name | 6-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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